2,5-Dichloro-4-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

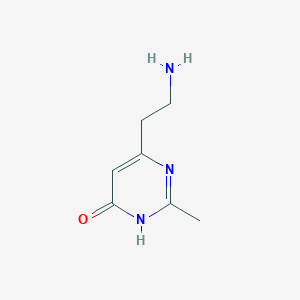

2,5-Dichloro-4-methoxybenzene-1-sulfonamide is a synthetic organic compound . It has a molecular weight of 256.11 and its molecular formula is C7H7Cl2NO3S .

Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide is 1S/C7H5Cl3O3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, methoxy, and sulfonyl groups.Chemical Reactions Analysis

As a reagent, 2,5-Dichloro-4-methoxybenzene-1-sulfonamide can catalyze the reaction of two molecules. The sulfonyl group in the compound is capable of forming a bond with another molecule, which is then broken, allowing the two molecules to react.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 76-77 degrees Celsius . The compound’s molecular weight is 256.11 , and its molecular formula is C7H7Cl2NO3S .Scientific Research Applications

Antitumor Properties

Sulfonamide-focused libraries, including compounds related to 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, have shown promise in antitumor applications. Specifically, certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization and exhibit antiproliferative effects, causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. Gene expression changes associated with these sulfonamides have been characterized, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures for antitumor applications (Owa et al., 2002).

Chiral Purity Analysis

In the pharmaceutical industry, the chiral purity of drugs is critical. For sulfonamides similar to 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, methods have been developed for enantiomeric resolution in bulk drugs. Chiral reverse phase liquid chromatography has been used to separate enantiomers, which is essential for ensuring the quality and efficacy of pharmaceutical products (Kasawar & Farooqui, 2009).

Inhibition of Carbonic Anhydrase

Sulfonamides, including derivatives of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide, have been investigated for their ability to inhibit carbonic anhydrase, particularly the tumor-associated isozyme IX. This inhibition suggests potential applications in antitumor therapies. The unique inhibition profiles of these compounds against different isozymes of carbonic anhydrase highlight their potential as targeted therapeutic agents (Ilies et al., 2003).

Environmental Applications

Some derivatives of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide have been used in environmental applications, such as the development of sensors for heavy metal ions like Co2+. These compounds have been synthesized using environmentally friendly methodologies and characterized for their efficiency in detecting toxic pollutants, which is crucial for environmental monitoring and health care (Sheikh et al., 2016).

Alzheimer's Disease Research

Sulfonamides derived from 2,5-Dichloro-4-methoxybenzene-1-sulfonamide have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease. Their inhibitory effects on enzymes like acetylcholinesterase have been assessed, and some derivatives have shown promising activity, suggesting their potential use in the treatment of Alzheimer's (Abbasi et al., 2018).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that it undergoes electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

The safety information for 2,5-Dichloro-4-methoxybenzene-1-sulfonamide indicates that it has several hazard statements: H302, H314, and H335 . These codes correspond to specific hazards associated with the compound, including harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

2,5-dichloro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUCWSSCYXNPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)

![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)

![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzofuran-2-yl)methanone](/img/structure/B2799588.png)

![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)

![Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2799595.png)

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)